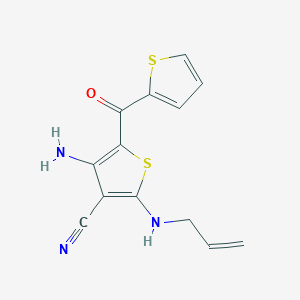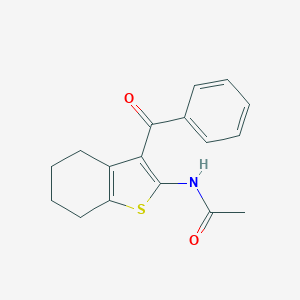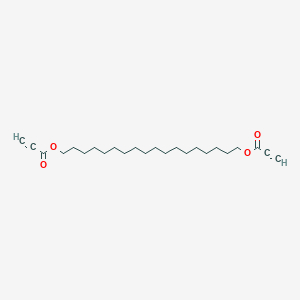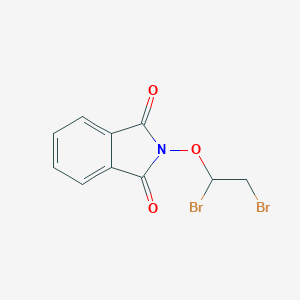
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with ethylthio, pyridinyl, and phenyl groups
Méthodes De Préparation
The synthesis of 2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through cyclization reactions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or other substituents using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
2-(ethylsulfanyl)-6-phenyl-3',4-bipyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-(Methylthio)-4-(3-pyridinyl)-6-phenyl-3-pyridinecarbonitrile: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-4-(2-pyridinyl)-6-phenyl-3-pyridinecarbonitrile: Similar structure but with a different position of the pyridinyl group.
2-(Ethylthio)-4-(3-pyridinyl)-6-(4-methylphenyl)-3-pyridinecarbonitrile: Similar structure but with a methyl-substituted phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C19H15N3S |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-ethylsulfanyl-6-phenyl-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3S/c1-2-23-19-17(12-20)16(15-9-6-10-21-13-15)11-18(22-19)14-7-4-3-5-8-14/h3-11,13H,2H2,1H3 |
Clé InChI |
MNNKYPZZGNLWFR-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN=CC=C3)C#N |
SMILES canonique |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ethylamino)-5-hydroxy-7-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B343908.png)



![4-Amino-9-oxa-4-azapentacyclo[5.3.3.0~2,6~.0~8,10~.0~11,13~]tridecane-3,5-dione](/img/structure/B343917.png)

![S,S-bis[2-(acetylamino)ethyl] dithiocarbonate](/img/structure/B343921.png)
![Ethyl 5-(2-bromoethyl)-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B343923.png)
![Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-5-hexenoate](/img/structure/B343924.png)
![benzyl N-[3-[2-(1H-indol-3-yl)ethylamino]-4,5-dihydro-1,2-oxazol-4-yl]carbamate](/img/structure/B343926.png)
![(3-Benzoylbicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B343927.png)
![6-Phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-5,7-dione](/img/structure/B343929.png)
![2-[(phenylsulfanyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B343930.png)
![4-Phenyl-4-azatetracyclo[5.4.2.0~2,6~.0~8,11~]trideca-9,12-diene-3,5-dione](/img/structure/B343934.png)
